Methyltetrazine-PEG12-Maleimide
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Overview
Description
Methyltetrazine-PEG12-Maleimide is a compound used in click chemistry, a field that allows for the rapid and efficient synthesis of complex molecules. This compound is particularly notable for its ability to react specifically with thiols to form stable thioether bonds. The maleimide group in this compound reacts with thiols, while the tetrazine moiety can react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG12-Maleimide is synthesized through a series of chemical reactions involving the incorporation of a tetrazine moiety with a PEG (polyethylene glycol) linker and a maleimide group. The synthesis typically involves the following steps:
Preparation of PEG12 Linker: The PEG12 linker is synthesized by polymerizing ethylene glycol units.
Incorporation of Tetrazine Moiety: The tetrazine group is introduced through a reaction with a suitable precursor, such as a tetrazine derivative.
Attachment of Maleimide Group: The maleimide group is attached to the PEG12-tetrazine intermediate through a reaction with a maleimide derivative
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving:
Large-scale polymerization: of ethylene glycol units to produce PEG12.
Batch reactions: for the incorporation of tetrazine and maleimide groups.
Purification steps: such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG12-Maleimide undergoes several types of chemical reactions:
Click Chemistry Reactions: The tetrazine moiety reacts with strained alkenes in an inverse electron demand Diels-Alder reaction.
Thiol-Maleimide Reactions: The maleimide group reacts with thiols to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Strained alkenes (e.g., trans-cyclooctene), thiols, dimethyl sulfoxide (DMSO), dimethylformamide (DMF).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, in solvents like DMSO or DMF
Major Products
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Stable Covalent Linkages: Formed from the reaction of the tetrazine moiety with strained alkenes.
Scientific Research Applications
Methyltetrazine-PEG12-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Methyltetrazine-PEG12-Maleimide involves:
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-PEG4-Maleimide: Similar in structure but with a shorter PEG linker.
Tetrazine-PEG-Maleimide: Variants with different PEG lengths and functional groups
Uniqueness
Methyltetrazine-PEG12-Maleimide is unique due to its longer PEG12 linker, which provides enhanced water solubility and reduced aggregation. This makes it particularly useful in biological applications where solubility and stability are crucial .
Properties
Molecular Formula |
C44H69N7O16 |
---|---|
Molecular Weight |
952.1 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C44H69N7O16/c1-37-47-49-44(50-48-37)39-4-2-38(3-5-39)36-46-41(53)9-12-56-14-16-58-18-20-60-22-24-62-26-28-64-30-32-66-34-35-67-33-31-65-29-27-63-25-23-61-21-19-59-17-15-57-13-10-45-40(52)8-11-51-42(54)6-7-43(51)55/h2-7H,8-36H2,1H3,(H,45,52)(H,46,53) |
InChI Key |
UBGCSXQCWCGAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
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